molecular formula C14H17N3OS2 B5662437 2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole

2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole

Cat. No. B5662437
M. Wt: 307.4 g/mol
InChI Key: YJVPQHCMUALGQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-propyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole derivatives typically involves condensation reactions, with Schiff bases playing a crucial role in the formation of these heterocyclic compounds. For example, a novel series of heterocyclic compounds incorporating thiazol-2-yl and pyrrolidin-2-one units have been synthesized through the condensation of Schiff bases derived from 4-(naphthalen-2-yl)thiazol-2-amine and various aromatic aldehydes, followed by reaction with succinic anhydride (Patel & Patel, 2015).

Molecular Structure Analysis

The molecular structure of compounds containing 1,3-thiazole units is characterized by different conformations and intermolecular interactions. For instance, the structure of hydrazones derived from 1,3-benzothiazole showcased variations in conformations and intermolecular hydrogen bonding, indicating the structural flexibility of thiazole-containing molecules (Lindgren et al., 2013).

Chemical Reactions and Properties

Thiazole derivatives are known for their reactivity towards various chemical transformations. For example, the reaction of 2,2′-diamino-4,4′-bis(1,3-thiazole) with different bipyridines and pyridylethylene derivatives highlights the chemical versatility of thiazole compounds, forming cocrystals through hydrogen bonding and π–π stacking interactions (Ranjbar et al., 2007).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular conformation and intermolecular interactions. Studies on the crystal structures of racemic thiazolidinon derivatives have revealed the impact of non-planar ring structures and various intermolecular interactions on the physical properties of these compounds (Gouvêa et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity, stability, and potential for further functionalization, are crucial for their application in synthesizing novel compounds. The synthesis and characterization of thiadiazolamines and their derivatives have highlighted the role of thiazole as a foundational scaffold for developing compounds with dopaminergic properties, underscoring the chemical utility of thiazole moieties (Jaen et al., 1990).

properties

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-2-4-12-16-10(9-20-12)14(18)17-7-3-5-11(17)13-15-6-8-19-13/h6,8-9,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVPQHCMUALGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCC2C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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